

Technical Application Note: Comprehensive Characterization of 4-Benzylpiperazine-1-sulfonamide

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Compound of Interest

Compound Name: 4-Benzylpiperazine-1-sulfonamide

CAS No.: 178312-46-4

Cat. No.: B2520641

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Introduction & Scope

4-Benzylpiperazine-1-sulfonamide (CAS: 1042644-30-3) represents a critical scaffold in medicinal chemistry, bridging the pharmacophoric utility of the piperazine ring (common in antihistamines and antidepressants) with the carbonic anhydrase inhibitory potential of the primary sulfonamide moiety.

Characterizing this molecule presents a unique analytical challenge due to its amphoteric nature:

- **Basic Center:** The tertiary amine at the N-4 position of the piperazine ring (pKa ~7.5–8.5).
- **Acidic Center:** The primary sulfonamide () proton (pKa ~10.0).

This Application Note provides a validated roadmap for the full characterization of this entity, moving beyond simple identity confirmation to rigorous developability profiling.

Structural Elucidation (Identity)

Before quantitative analysis, the chemical structure must be unequivocally confirmed. The coexistence of the benzyl and sulfonamide groups requires specific solvent choices to prevent proton exchange masking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Insight: Do not use Methanol-

or

for primary structural assignment. These solvents facilitate rapid exchange of the sulfonamide

protons, causing the signal to disappear. DMSO-

is the mandatory solvent for full proton assignment.

Protocol: ¹H-NMR Acquisition

- Instrument: 400 MHz or higher.
- Solvent: DMSO-
(99.9% D).
- Concentration: 5–10 mg in 0.6 mL.
- Temperature: 298 K.[1]

Expected Chemical Shift Assignments (Table 1)

Moiety	Proton Count	Multiplicity	Approx. Shift (ppm)	Diagnostic Note
Sulfonamide	2H	Broad Singlet	6.8 – 7.2	Disappears on shake.
Aromatic (Benzyl)	5H	Multiplet	7.2 – 7.4	Characteristic mono-substituted benzene pattern.
Benzylic	2H	Singlet	3.50	Connects phenyl ring to piperazine N-4.
Piperazine (N-1)	4H	Triplet/Broad	2.9 – 3.1	Adjacent to Sulfonamide (deshielded).
Piperazine (N-4)	4H	Triplet/Broad	2.3 – 2.5	Adjacent to Benzyl (shielded).

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid.

- Key Diagnostic Bands:
 - : 3200–3350 cm (Sulfonamide doublet).
 - : ~1330 cm (asymmetric) and ~1160 cm (symmetric). Crucial for confirming sulfonamide formation.

Chromatographic Purity & Mass Spectrometry

The amphoteric nature of **4-benzylpiperazine-1-sulfonamide** complicates HPLC. At neutral pH, the molecule may exist in a zwitterionic equilibrium or possess poor peak shape due to silanol interactions with the basic amine.

Recommendation: Use a Low pH method to fully protonate the piperazine nitrogen, ensuring it behaves as a cationic species, which improves peak shape on C18 columns and maximizes sensitivity in ESI+ MS.

HPLC-UV/MS Method Protocol

System: UHPLC coupled with Single Quad or Q-TOF.

Chromatographic Conditions:

- Column: C18 end-capped (e.g., Kinetex 2.6 μ m C18, 100 Å), 100 x 2.1 mm.[2]
- Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Detection: UV @ 254 nm (Benzyl absorption) and 220 nm (Amide/Sulfonamide).

Gradient Table (Table 2)

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
1.0	5	Load
8.0	95	Elution Gradient
10.0	95	Wash
10.1	5	Re-equilibration
13.0	5	End

Mass Spectrometry Settings (ESI+)

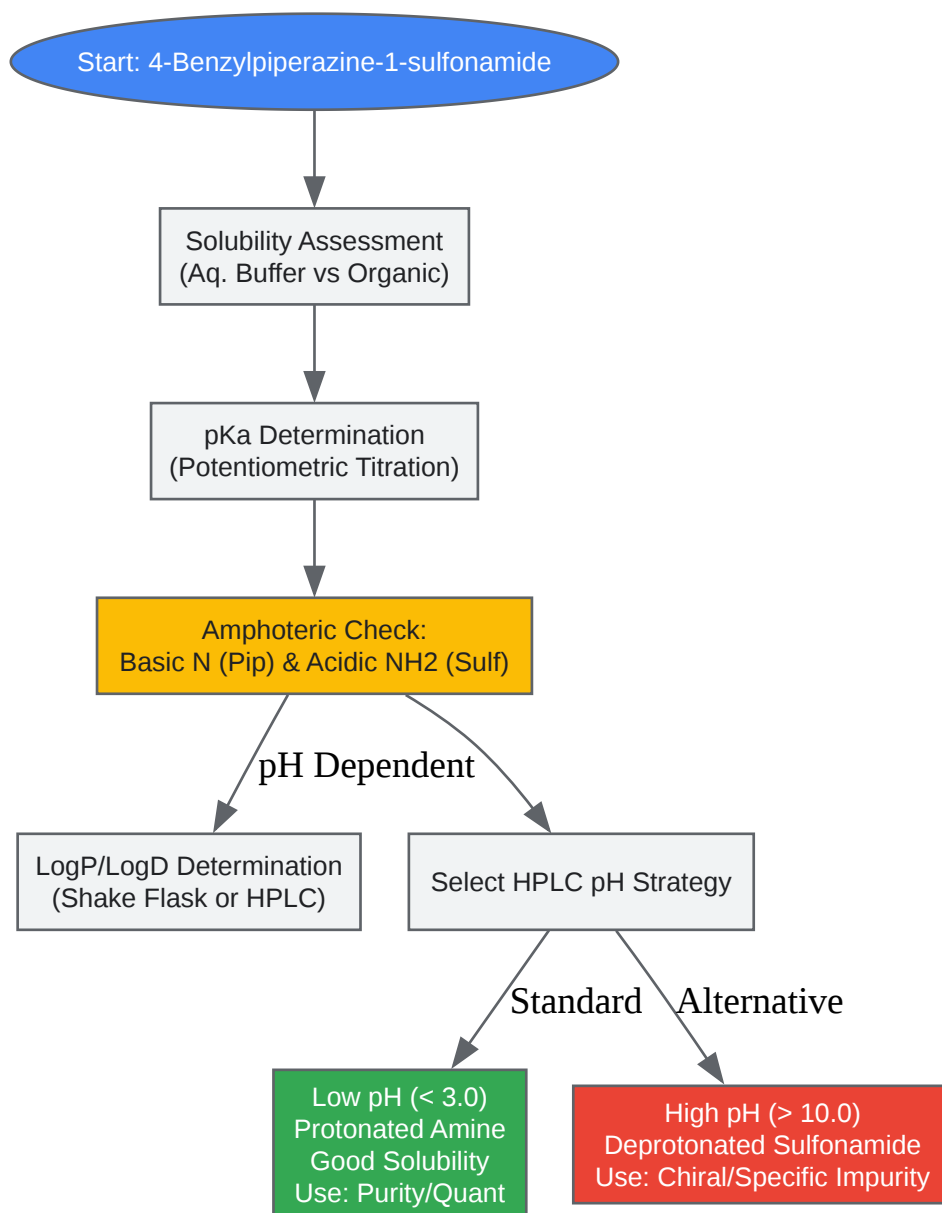
- Ionization: Electrospray Ionization (Positive Mode).^[2]
- Target Ion:

Da.
- Fragmentor Voltage: 100–135 V (Optimize to prevent in-source fragmentation of the sulfonamide).
- Key Fragments (MS/MS):
 - ~91 (Tropylium ion, confirms Benzyl).
 - Loss of

(Neutral loss of 80 Da).

Physicochemical Profiling Logic

Understanding the ionization state is vital for formulation and assay development. The following workflow illustrates the decision-making process for characterizing the physicochemical behavior of this molecule.



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Figure 1: Decision matrix for physicochemical profiling and method selection based on the amphoteric properties of the analyte.

pKa Determination Protocol

Because the molecule has overlapping ionization events (protonation of piperazine vs. deprotonation of sulfonamide), a Potentiometric Titration is preferred over UV-metric methods.

- Prepare Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

- Sample: Dissolve ~3 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjuster). Note: If solubility is low, add 10-20% Methanol as a cosolvent and extrapolate to 0% aqueous.
- Titration: Titrate from pH 2.0 to pH 11.0.
- Data Analysis: Look for inflection points at:
 - pKa1 (~5.3): Piperazine N-1 (closest to sulfonamide).
 - pKa2 (~9.7): Piperazine N-4 (benzyl side) [1].
 - pKa3 (~10.0): Sulfonamide NH deprotonation (often overlaps with N-4 basicity) [2].

References

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